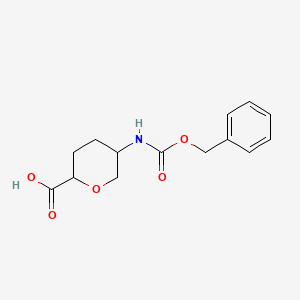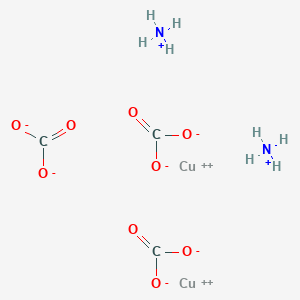
diazanium;dicopper;tricarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazanium;dicopper;tricarbonate is a complex compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound consists of diazanium ions, dicopper centers, and tricarbonate groups, which together form a stable and versatile structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;dicopper;tricarbonate typically involves the reaction of copper salts with diazonium compounds in the presence of carbonate ions. One common method is the electrochemical reduction of diazonium salts in an aqueous medium, which allows for the formation of the dicopper centers and the incorporation of tricarbonate groups .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach enhances safety and efficiency by allowing for the controlled formation and immediate consumption of highly reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
Diazanium;dicopper;tricarbonate undergoes various chemical reactions, including oxidation, reduction, and substitution. The diazonium groups are particularly reactive and can participate in Sandmeyer reactions, where they are replaced by different nucleophiles such as halides, cyanides, and hydroxyl groups .
Common Reagents and Conditions
Common reagents used in these reactions include copper salts (e.g., copper chloride, copper bromide), nitrous acid, and strong acids like hydrochloric acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the intermediates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating this compound with copper chloride can yield aryl chlorides, while using copper cyanide can produce aryl cyanides .
Scientific Research Applications
Diazanium;dicopper;tricarbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diazanium;dicopper;tricarbonate exerts its effects involves the formation of diazonium ions, which are highly reactive intermediates. These ions can undergo various substitution reactions, leading to the formation of new functional groups on the target molecules. The dicopper centers play a crucial role in stabilizing the intermediate species and facilitating electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the dicopper centers and tricarbonate groups.
Methyldiazonium carboxylate: Another diazonium compound, but with different reactivity and stability properties.
Uniqueness
Diazanium;dicopper;tricarbonate stands out due to its unique combination of diazonium ions, dicopper centers, and tricarbonate groups. This combination imparts enhanced stability, reactivity, and versatility, making it suitable for a wide range of applications that other similar compounds may not be able to achieve .
Properties
Molecular Formula |
C3H8Cu2N2O9 |
|---|---|
Molecular Weight |
343.20 g/mol |
IUPAC Name |
diazanium;dicopper;tricarbonate |
InChI |
InChI=1S/3CH2O3.2Cu.2H3N/c3*2-1(3)4;;;;/h3*(H2,2,3,4);;;2*1H3/q;;;2*+2;;/p-4 |
InChI Key |
PSQKNYIQXHBCIV-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


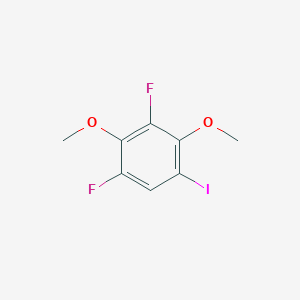

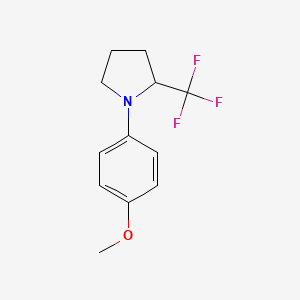
![5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12840310.png)
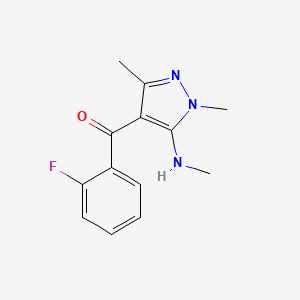


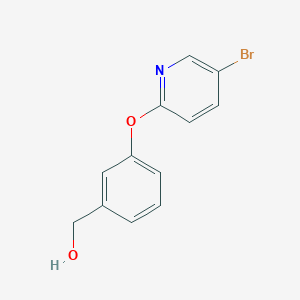



![[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester](/img/structure/B12840347.png)
